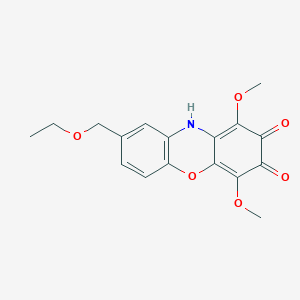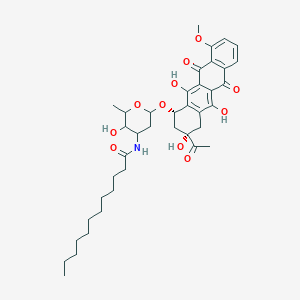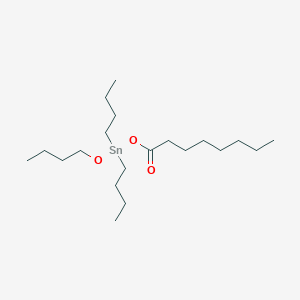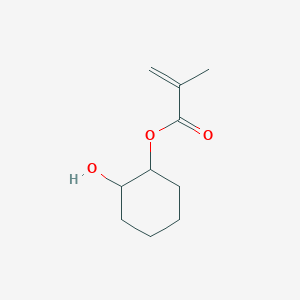
2-Hydroxycyclohexyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclohexyl 2-methylprop-2-enoate is an organic compound with the molecular formula C14H24O3 It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group and a methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclohexyl 2-methylprop-2-enoate typically involves the esterification of 2-hydroxycyclohexanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of 2-hydroxycyclohexyl methanol.
Substitution: Formation of 2-chlorocyclohexyl 2-methylprop-2-enoate or 2-aminocyclohexyl 2-methylprop-2-enoate.
Scientific Research Applications
2-Hydroxycyclohexyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and resins due to its excellent adhesive properties and chemical stability.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The ester group can undergo hydrolysis in biological systems, releasing the active compound and exerting its effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure but with an ethyl group instead of a cyclohexyl group.
2-Hydroxypropyl methacrylate (HPMA): Contains a propyl group instead of a cyclohexyl group.
2-Hydroxybutyl methacrylate (HBMA): Contains a butyl group instead of a cyclohexyl group.
Uniqueness
2-Hydroxycyclohexyl 2-methylprop-2-enoate is unique due to its cyclohexyl ring, which imparts greater rigidity and stability compared to its linear counterparts. This structural feature enhances its chemical and thermal stability, making it suitable for applications requiring high-performance materials.
Properties
CAS No. |
62203-67-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h8-9,11H,1,3-6H2,2H3 |
InChI Key |
VALVZMYXOGXJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-2-[1-(thiophen-2-yl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14539569.png)
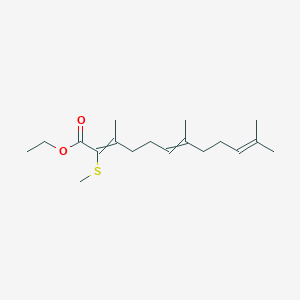
![1-{[5-(4-Methylphenyl)thiophen-2-yl]methyl}piperidine](/img/structure/B14539578.png)
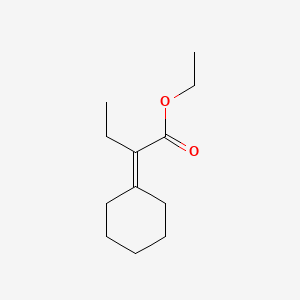
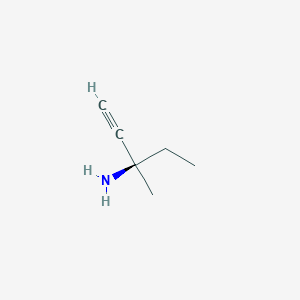
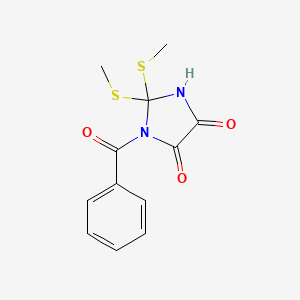
![N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide](/img/structure/B14539603.png)
![1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one](/img/structure/B14539612.png)
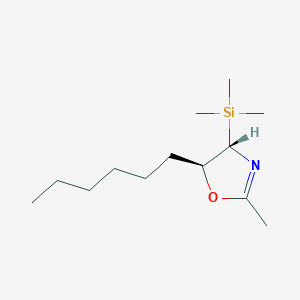
![3,3'-{(Diethylsilanediyl)bis[(prop-1-ene-1,3-diyl)oxy]}dipropanenitrile](/img/structure/B14539626.png)
